Product packaging for (1-naphthylmethylene)malononitrile(Cat. No.:CAS No. 2972-83-0)

(1-naphthylmethylene)malononitrile

Cat. No.: B3836273
CAS No.: 2972-83-0
M. Wt: 204.23 g/mol
InChI Key: HNVAUTUJXUMGPH-UHFFFAOYSA-N
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Description

(1-naphthylmethylene)malononitrile is a useful research compound. Its molecular formula is C14H8N2 and its molecular weight is 204.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 204.068748264 g/mol and the complexity rating of the compound is 358. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61945. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8N2 B3836273 (1-naphthylmethylene)malononitrile CAS No. 2972-83-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(naphthalen-1-ylmethylidene)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H8N2/c15-9-11(10-16)8-13-6-3-5-12-4-1-2-7-14(12)13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HNVAUTUJXUMGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183873
Record name 1,1-Dicyano-2-(1-naphthyl)ethylene
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Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2972-83-0
Record name (1-Naphthylmethylene)malononitrile
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Record name Malononitrile, (1-naphthylmethylene)-
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Record name 1,1-Dicyano-2-(1-naphthyl)ethylene
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Record name (1-NAPHTHYLMETHYLENE)MALONONITRILE
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Record name (1-Naphthylmethylene)malononitrile
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Contextualization of Malononitrile Derivatives in Modern Organic Synthesis

Malononitrile (B47326) and its derivatives are foundational reagents in contemporary organic synthesis, prized for their versatility and reactivity. issr-journals.orgresearchgate.net These compounds serve as crucial building blocks for a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. issr-journals.orgresearchgate.net The defining feature of malononitrile is its active methylene (B1212753) group, flanked by two electron-withdrawing nitrile groups. This structural arrangement renders the methylene protons highly acidic, facilitating deprotonation even with mild bases to form a stable carbanion. wikipedia.org This carbanion is a potent nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions.

One of the most prominent reactions involving malononitrile derivatives is the Knoevenagel condensation. wikipedia.orgnih.gov This reaction involves the condensation of an active methylene compound, such as malononitrile, with an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.org The initial adduct readily undergoes dehydration to yield an α,β-unsaturated dinitrile, a versatile intermediate for further synthetic transformations. wikipedia.org The resulting electron-poor double bond is susceptible to a range of nucleophilic additions, making these compounds valuable precursors for the synthesis of diverse heterocyclic systems and carbocyclic frameworks. researchgate.net

Recent research has focused on developing more efficient and environmentally benign methods for synthesizing and utilizing malononitrile derivatives. This includes the exploration of one-pot reactions, the use of greener solvents like water, and the development of novel catalytic systems to enhance reaction rates and selectivities. organic-chemistry.orgrsc.orgrsc.org For instance, one-pot reductive alkylations of malononitrile with aromatic aldehydes have been developed, offering a streamlined approach to monosubstituted malononitriles. organic-chemistry.org Furthermore, photoenzymatic methods are being explored for the enantioselective synthesis of chiral malononitrile derivatives. rsc.org

Significance of Naphthalene Containing Organic Molecules in Functional Materials and Synthesis

The naphthalene (B1677914) moiety, a bicyclic aromatic hydrocarbon, is a privileged scaffold in the design of functional organic materials and complex synthetic targets. lifechemicals.comknowde.com Its extended π-conjugated system imparts unique photophysical and electronic properties, making it a valuable component in organic electronics, such as organic semiconductors. smolecule.com The planar and rigid nature of the naphthalene ring also facilitates strong intermolecular interactions, which can be exploited in the design of crystalline materials and polymers. smolecule.com

Naphthalene derivatives have found widespread applications in various fields. They are key components in the synthesis of dyes and pigments, contributing to their color intensity and stability. knowde.com In the pharmaceutical industry, the naphthalene core is present in a number of approved drugs, highlighting its importance as a pharmacophore. lifechemicals.com Furthermore, naphthalene derivatives are utilized in the production of agrichemicals and as precursors to other important industrial chemicals like phthalic anhydride. knowde.comwikipedia.org

The functionalization of the naphthalene ring allows for the fine-tuning of its properties. The introduction of various substituents can modulate its electronic characteristics, solubility, and solid-state packing, thereby tailoring the performance of naphthalene-based materials for specific applications. The ability to selectively introduce functional groups at different positions on the naphthalene ring is a key area of research in synthetic organic chemistry.

Overview of Key Academic Research Trajectories for α,β Unsaturated Nitriles

Mechanistic Elucidation of Knoevenagel Condensation Pathways

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction that results in the formation of a C=C double bond. wikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.org

Base-Catalyzed Reaction Mechanisms and Transition State Analysis

In the presence of a base, such as piperidine, the reaction is initiated by the deprotonation of the active methylene (B1212753) compound, malononitrile (B47326), to form a carbanion. quora.com This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 1-naphthaldehyde (B104281). smolecule.comquora.com The resulting intermediate subsequently undergoes dehydration to yield (1-naphthylmethylene)malononitrile. smolecule.com Theoretical calculations on analogous systems, like the piperidine-catalyzed reaction of benzaldehyde (B42025) and acetylacetone, suggest that the formation of an iminium ion from the aldehyde and the amine catalyst can be a key step. The enolate of the active methylene compound then attacks this iminium ion. acs.org The exact mechanism can vary depending on the specific base and solvent system employed. For instance, in some cases, the reaction may proceed through an enol intermediate of the active methylene compound. organic-chemistry.org

The rate-determining step in the piperidine-catalyzed Knoevenagel condensation has been identified as the formation of the iminium ion, which involves the elimination of a hydroxide (B78521) ion from a carbinolamine intermediate. acs.org This hydroxide ion then deprotonates the active methylene compound, leading to the formation of an enolate that attacks the iminium ion. acs.org

Role of Lewis Acids and Organocatalysis in Reaction Efficiency

Lewis acids and organocatalysts have been effectively employed to enhance the efficiency of the Knoevenagel condensation. Lewis acids, such as titanium tetrachloride (TiCl₄), can activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack. acs.orgnih.gov For instance, the reaction of 2-(1-phenylvinyl)benzaldehyde with malonates in the presence of TiCl₄ and pyridine (B92270) resulted in good yields of the corresponding indene (B144670) derivative, which is formed via a sequential Knoevenagel condensation/cyclization. acs.org

Organocatalysts, such as proline and its derivatives, offer a green alternative to metal-based catalysts. rsc.org These catalysts can operate through various mechanisms, including the formation of iminium ions, similar to base catalysis. organic-chemistry.org Bifunctional catalysts, containing both acidic and basic sites, have also been developed. For example, a metal-organic framework (MOF) incorporating amine groups has been shown to be an efficient catalyst, where the metal centers act as Lewis acids to activate the aldehyde and the amine groups act as basic sites to deprotonate the malononitrile. nih.gov

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for the synthesis of this compound.

Solvent-Free and Aqueous Medium Reactions

Conducting the Knoevenagel condensation in the absence of a solvent or in water offers significant environmental benefits. Solvent-free methods, often employing grinding techniques (mechanochemistry), have been shown to facilitate the reaction between naphthaldehyde and malononitrile. smolecule.com These reactions are often rapid and produce high yields of the desired product.

Water-mediated Knoevenagel condensations have also been extensively studied. rsc.orgrsc.org In some cases, the reaction can proceed efficiently in water without the need for a catalyst, with water itself potentially acting as a weak Brønsted base to facilitate the initial deprotonation of malononitrile. rsc.org The use of natural catalysts, such as lemon juice, in solvent-free conditions has also been reported as an eco-friendly and economical method. lookchem.com

Table 1: Comparison of Solvent-Free and Aqueous Methods for Knoevenagel Condensation

CatalystSolventReaction TimeYield (%)Reference
None (Grinding)Solvent-Free-- smolecule.com
NoneWater4 hours99 rsc.org
Lemon JuiceSolvent-Free4 hours80 lookchem.com
ZnOWater-- scispace.com
Na₂CO₃ (Grinding)Solvent-Free1-5 min- scispace.com

Note: Yields and reaction times can vary depending on the specific substrates and conditions.

Microwave-Assisted and Photochemical Synthesis Strategies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the Knoevenagel condensation. nih.govnih.gov Microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions. nih.gov For example, the synthesis of benzylidenemalononitrile (B1330407) derivatives has been achieved in high yields with reaction times as short as 20-50 seconds under microwave irradiation. nih.gov

Photochemical methods represent another innovative approach. rsc.org These reactions can be initiated by light, sometimes in the presence of a photocatalyst like methyl orange, to drive the Knoevenagel condensation. rsc.org This strategy offers a mild and sustainable alternative to traditional heating methods.

Advanced Catalytic Systems for Site-Selective Synthesis

The development of advanced catalytic systems is crucial for achieving site-selectivity in the synthesis of this compound derivatives. This is particularly important when the naphthalene (B1677914) ring is substituted, and selective reaction at a specific aldehyde group is desired. While specific examples for the site-selective synthesis of this compound derivatives are not extensively detailed in the provided search results, the principles of using advanced catalytic systems can be inferred from related reactions. For instance, heterogeneous catalysts, such as modified metal oxides or functionalized polymers, can provide active sites that sterically or electronically favor the reaction at a particular position. researchgate.netresearchgate.net The use of bifunctional catalysts, as mentioned earlier, can also play a role in directing the reaction pathway. nih.gov Furthermore, malononitrile itself can act as an activating group in certain reactions, facilitating transformations at specific sites. nih.gov

Transition Metal-Catalyzed Routes

Transition metal-based catalysts, particularly Lewis acids, have demonstrated significant efficacy in promoting the Knoevenagel condensation for the synthesis of this compound and its analogs. These catalysts activate the carbonyl group of the aldehyde, facilitating nucleophilic attack by the active methylene group of malononitrile.

Various metal salts and complexes have been explored for this transformation. For instance, Lewis acids like zinc chloride (ZnCl₂) and cadmium iodide (CdI₂) have been historically used to catalyze the condensation of aromatic aldehydes with malononitrile. More recently, advanced catalytic systems involving metal-organic frameworks (MOFs) have gained prominence due to their high surface area, tunable porosity, and the presence of accessible metal centers that can act as Lewis acid sites. For example, a copper-based MOF, HKUST-1, when functionalized with amine groups, acts as a bifunctional catalyst where the metal centers activate the aldehyde and the basic amine groups deprotonate the malononitrile. nih.gov

Another innovative approach involves the use of bimetallic nanohybrids. Nickel/copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT) have been shown to be highly effective catalysts for the Knoevenagel condensation of various aryl aldehydes with malononitrile under mild, aqueous conditions. nih.gov Similarly, ceria-zirconia mixed oxides (CeZrO₄−δ) have been employed as robust solid catalysts, showcasing good activity and reusability. researchgate.net The use of magnetically recyclable bionanocatalysts, such as starch-coated copper ferrite (B1171679) (CuFe₂O₄@starch), further highlights the trend towards sustainable and easily separable catalytic systems. nih.gov

Catalyst SystemAldehydeSolventConditionsYield (%)
Functionalized HKUST-1BenzaldehydeEthanolRoom Temperature, 5 min100
NiCu@MWCNT4-IodobenzaldehydeWater/MethanolRoom Temperature, 10-180 minHigh
CeZrO₄−δBenzaldehydeToluene110°C, 2h98
CuFe₂O₄@starch4-ChlorobenzaldehydeEthanolRoom Temperature, 15 min98

Organocatalytic Advancements

Organocatalysis has emerged as a powerful and "green" alternative to metal-based catalysis for the synthesis of this compound. These metal-free catalysts often operate under mild conditions and can offer high selectivity.

A wide array of organocatalysts has been successfully employed for the Knoevenagel condensation. Simple amines, such as piperidine, are classic catalysts for this reaction. wikipedia.org More advanced nitrogen-based organocatalysts, including imidazole, have been shown to be highly efficient, particularly when used in environmentally friendly solvents like ethanol. Current time information in Bangalore, IN. These catalysts are recyclable and can provide excellent yields in short reaction times. Current time information in Bangalore, IN.

Amino acids, like L-proline, have also been utilized as efficient and neutral bifunctional catalysts, particularly in aqueous media. researchgate.net The use of water as a solvent is a significant advancement in making the synthesis more sustainable. In fact, studies have shown that the Knoevenagel condensation of 1-naphthaldehyde with malononitrile can proceed with high yields in water even without a catalyst, although the reaction time may be longer. rsc.org

Furthermore, the use of natural product extracts, such as those from orange fruit peel ash, which are rich in basic alkali and alkaline earth metal salts, represents an intriguing and eco-friendly catalytic approach. acgpubs.org Microwave irradiation has also been employed to accelerate the reaction, often leading to significantly reduced reaction times and improved yields, even under solvent-free conditions with catalysts like ammonium (B1175870) acetate (B1210297). umich.edu

Catalyst SystemAldehydeSolventConditionsYield (%)
Imidazole (5 mol%)Various aromatic aldehydesEthanolNot specifiedExcellent
L-ProlineVarious aromatic aldehydesAqueous EthanolRoom TemperatureHigh
None (catalyst-free)1-NaphthaldehydeWater50°C, 4h99
Ammonium Acetate9-FluorenoneSolvent-freeMicrowave, 2 min74
Piperidine2-MethoxybenzaldehydeEthanolNot specifiedNot specified

Derivatization Strategies and Functionalization of the this compound Scaffold

The this compound scaffold is a versatile building block in organic synthesis due to its electron-deficient carbon-carbon double bond and the presence of two nitrile groups. These features allow for a variety of chemical transformations, leading to the synthesis of diverse and complex heterocyclic systems.

One of the most common derivatization strategies involves cycloaddition reactions. The electron-poor nature of the double bond in this compound makes it an excellent dienophile or dipolarophile. For example, it can readily participate in [4+2] cycloadditions (Diels-Alder reactions) and [3+2] cycloadditions.

A prominent application is the synthesis of highly substituted 4H-pyrans through a one-pot, three-component reaction. This typically involves the reaction of an aldehyde (like 1-naphthaldehyde), malononitrile, and a C-H activated acidic compound such as dimedone or ethyl acetoacetate. nih.gov The this compound is formed in situ and then undergoes a Michael addition followed by cyclization to afford the pyran ring system.

Similarly, the scaffold is utilized in the synthesis of polysubstituted pyridines. Ylidenemalononitriles can react with enamines or be part of multicomponent reactions to construct the pyridine ring. nih.govnih.gov For instance, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate can yield highly functionalized pyridines. nih.gov While not explicitly demonstrated for the 1-naphthyl derivative in the provided context, the general applicability of these methods suggests their potential.

The general reactivity of the scaffold allows for the construction of various heterocyclic systems, making this compound a key intermediate for generating molecular diversity.

Reaction TypeReactantsProduct
Three-component reaction1-Naphthaldehyde, Malononitrile, Dimedone2-Amino-4-(1-naphthyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Four-component reactionAldehyde, Ethyl cyanoacetate, Acetophenone, Ammonium acetateSubstituted Pyridine
CycloadditionYlidenemalononitrile, EnamineSubstituted Pyridine

Nucleophilic Addition Reactions to the α,β-Unsaturated System

The core reactivity of this compound is defined by its α,β-unsaturated system, which is susceptible to nucleophilic attack. Nucleophiles can add to the carbonyl carbon (1,2-addition) or to the β-carbon of the double bond (1,4-conjugate addition or Michael addition). libretexts.orglibretexts.org The presence of electron-withdrawing cyano groups enhances the electrophilicity of the β-carbon, making conjugate addition a predominant reaction pathway. smolecule.com

Detailed Michael Addition Chemistry with Various Donors

The Michael addition, a type of conjugate addition, is a key reaction of this compound. libretexts.orgyoutube.com In this reaction, a nucleophile, known as the Michael donor, adds to the β-carbon of the α,β-unsaturated compound, the Michael acceptor. libretexts.orgyoutube.com A wide range of nucleophiles can act as Michael donors in reactions with this compound and its analogs.

Resonance-stabilized enolates, such as those derived from 1,3-dicarbonyl compounds, are excellent Michael donors due to their stability. youtube.com Less stabilized enolates, derived from monocarbonyl compounds, can also participate but may lead to a mixture of 1,2- and 1,4-addition products. youtube.com Other effective Michael donors include enamines and cuprates. youtube.com For instance, the Michael addition of malononitrile itself to α,β-unsaturated ketones, catalyzed by amine-functionalized MCM-41, proceeds with high yields. sioc-journal.cn The reaction involves the deprotonation of the donor to form a carbanion, which then attacks the β-carbon of the acceptor. nih.gov

The general mechanism for the Michael addition involves the following steps:

Formation of the nucleophile (Michael donor).

Nucleophilic attack at the β-carbon of the α,β-unsaturated system.

Protonation of the resulting enolate to yield the final 1,4-addition product. libretexts.org

Table 1: Examples of Michael Donors and Acceptors

Michael Donor (Nucleophile)Michael Acceptor (Electrophile)
Enolates (from ketones, esters)α,β-Unsaturated aldehydes and ketones
Malononitrileα,β-Unsaturated esters
Enaminesα,β-Unsaturated nitriles
Cuprates---

This table is interactive. Click on the headers to sort.

Stereoselective Aspects of Conjugate Additions

The conjugate addition to this compound can generate new stereocenters. Controlling the stereochemistry of these reactions is a significant area of research. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in Michael additions.

For example, the highly enantioselective Michael addition of malononitrile to α,β-unsaturated ketones has been achieved using a primary amine catalyst derived from quinidine, yielding products with excellent enantioselectivities (83-97% ee). nih.gov Similarly, peptide catalysts, such as the tripeptide H-dPro-Pro-Asn-NH₂, have been shown to catalyze the asymmetric conjugate addition of aldehydes to maleimide (B117702) with high stereoselectivity. nih.gov Computational and spectroscopic studies suggest that hydrogen bonding between the peptide catalyst and the acceptor molecule plays a crucial role in directing the stereochemical outcome. nih.gov

The development of one-pot photoenzymatic strategies, combining photocatalytic Knoevenagel condensation with enzymatic asymmetric reduction, has also provided a sustainable and highly enantioselective route to chiral malononitrile derivatives. rsc.org

Cycloaddition Reactions and Annulation Strategies

This compound and its derivatives are valuable substrates in cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic systems. researchgate.net These reactions often proceed with high regio- and diastereoselectivity.

One notable example is the 1,3-dipolar cycloaddition of azomethine ylides with benzylidenemalononitriles (Knoevenagel adducts). researchgate.net This reaction leads to the formation of highly substituted pyrrolidine (B122466) derivatives with multiple stereocenters. researchgate.net The stereochemistry of the major diastereomers has been confirmed through single-crystal X-ray analysis. researchgate.net

Furthermore, organocatalyzed [4+2] cycloaddition reactions between isatylidene malononitrile and α,β-unsaturated ketones, using L-proline as a catalyst, have been developed to access spiro[3-arylcyclohexanone]oxindole derivatives. rsc.org This methodology offers advantages such as mild reaction conditions and a broad substrate scope with high yields. rsc.org

Robinson annulation, a reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation, is another important annulation strategy. libretexts.org While not directly involving this compound in all cases, the principles are applicable. The initial Michael addition creates a dicarbonyl compound that can then undergo an intramolecular cyclization to form a new ring, typically a five- or six-membered ring. libretexts.org

Photochemical Transformations and Photoreactivity Studies

The photophysical and photochemical properties of this compound are of significant interest. For a photochemical reaction to occur, the molecule must first absorb light energy. taylorfrancis.com The energy from absorbed light, particularly in the 290-400 nm range of the solar spectrum, is sufficient to break covalent bonds. taylorfrancis.com

Studies on the photophysical properties of this compound (1-MN) and its isomers have been conducted to understand their potential as fluidity probes. nih.gov The absorption of light leads to a highly polar excited state with significant charge-transfer character. nih.gov The primary decay mechanism for the excited state is believed to be twisting around the double bond, leading to rapid internal conversion. nih.gov Solvent polarity and fluidity are key factors influencing the fluorescence lifetime. nih.gov

Photochemical transformations can also be initiated on the surface of plasmonic metal nanoparticles, which strongly interact with electromagnetic fields. nih.gov This opens up possibilities for selective chemical synthesis. nih.gov In the context of related compounds, the phototransformation of 1-naphthol (B170400) in aqueous solutions has been shown to be significantly influenced by the presence of oxygen, with different photoproducts formed under aerated and deoxygenated conditions. researchgate.net

Reductive Decyanation and Hydrogenation Mechanisms

The cyano groups of the malononitrile moiety can be removed through reductive decyanation. Metal-free reductive procedures using photoactivated organic electron donors have been developed for the decyanation of malononitriles. rsc.org This process is proposed to proceed through an anionic intermediate. rsc.org

Asymmetric hydrogenation is a key method for producing chiral malononitrile derivatives. rsc.org Ene reductases have been successfully employed for the asymmetric hydrogenation of the C=C bond in a one-pot, two-stage photoenzymatic process, yielding products with excellent enantiomeric excess (>99%). rsc.org The stereoselectivity and reactivity of different ene reductases can be rationalized through molecular docking and dynamics simulations. rsc.org

Exploiting the Malononitrile Moiety in Heterocyclic Synthesis

The malononitrile group is a versatile building block in the synthesis of a wide array of heterocyclic compounds. researchgate.netresearchgate.netajrconline.org The active methylene group in malononitrile is a key reactive site, readily participating in condensation and cyclization reactions. researchgate.netresearchgate.netajrconline.org

Malononitrile is a common reactant in multicomponent reactions (MCRs) for the synthesis of heterocycles. nih.gov For instance, it can react with an aldehyde and a compound containing an active methylene group in the presence of a base to form various heterocyclic systems. nih.gov The Gewald reaction, which involves the reaction of malononitrile, an aldehyde or ketone, and elemental sulfur in the presence of a base, is a classic method for synthesizing thiophenes. nih.gov

Furthermore, the reaction of malononitrile with various starting materials under different conditions can lead to the formation of pyridines, pyrimidines, and other nitrogen-containing heterocycles. nih.gov For example, the one-pot synthesis of pyrimidine (B1678525) derivatives has been achieved by reacting malononitrile, guanidine (B92328) hydrochloride, and various aromatic aldehydes under ultrasound irradiation. nih.gov Similarly, chromeno[b]pyridine derivatives have been synthesized from 4-aminocoumarin, aromatic aldehydes, and malononitrile. nih.gov

Advanced Computational and Theoretical Chemistry Studies of 1 Naphthylmethylene Malononitrile

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the electron density, DFT methods can accurately predict a wide range of molecular properties, including geometry, energy, and reactivity. For (1-naphthylmethylene)malononitrile, DFT calculations are instrumental in elucidating its fundamental electronic characteristics.

Molecular Orbital Analysis and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key concept within molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. nih.gov A smaller gap generally indicates higher reactivity. dergipark.org.tr

In this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring, while the LUMO is anticipated to be centered on the electron-withdrawing malononitrile (B47326) group. This distribution is a common feature in donor-π-acceptor systems. researchgate.net The interaction between these frontier orbitals governs the molecule's behavior in chemical reactions. For instance, in a reaction with an electrophile, the attack will likely occur at the site of highest HOMO density. Conversely, a nucleophile will target the region with the highest LUMO density.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Malononitrile Derivative (Calculated using DFT)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.5
HOMO-LUMO Gap4.0

Note: These values are illustrative and based on typical DFT calculations for structurally related compounds.

Electron Density Distribution and Charge Transfer Characteristics

The distribution of electron density within a molecule is fundamental to understanding its polarity, reactivity, and intermolecular interactions. Natural Bond Orbital (NBO) analysis is a powerful computational method used to analyze the electron density and describe the bonding in terms of localized orbitals, such as bonds and lone pairs. uni-muenchen.deq-chem.com NBO analysis provides a detailed picture of charge distribution and delocalization effects arising from orbital interactions. wisc.eduyoutube.com

For this compound, NBO analysis would likely reveal a significant charge transfer from the naphthalene moiety (donor) to the malononitrile group (acceptor). This intramolecular charge transfer is a key feature of its electronic structure. The analysis can quantify the stabilization energies associated with these charge-transfer interactions, which arise from the overlap of filled (donor) and empty (acceptor) orbitals. wisc.edu

The molecular electrostatic potential (MEP) surface is another tool used to visualize the charge distribution and predict reactive sites. allsubjectjournal.com The MEP map would show negative potential (red/yellow) around the nitrogen atoms of the nitrile groups, indicating their susceptibility to electrophilic attack, and positive potential (blue) around the hydrogen atoms of the naphthalene ring.

Prediction of Reaction Pathways and Transition States through Quantum Chemical Calculations

Quantum chemical calculations are invaluable for mapping out the potential energy surface of a chemical reaction, allowing for the prediction of reaction pathways, intermediates, and transition states. nih.gov By calculating the energies of reactants, products, and transition states, chemists can determine the activation energy and feasibility of a proposed reaction mechanism.

For this compound, computational methods can be employed to study various reactions. For example, the Knoevenagel condensation, a common method for synthesizing such compounds, involves the reaction of an aldehyde (naphthaldehyde) with an active methylene (B1212753) compound (malononitrile). nih.gov DFT calculations can model the reaction mechanism, identifying the key intermediates and the transition state for the carbon-carbon bond formation and subsequent dehydration. researchgate.net

Furthermore, the reactivity of the double bond in this compound towards nucleophilic addition, such as a Michael addition, can be investigated. nih.gov Calculations can predict the preferred site of attack and the energy barrier for the reaction, providing insights that can guide synthetic efforts.

Conformational Analysis and Stereochemical Insights

The three-dimensional structure of a molecule plays a crucial role in its properties and biological activity. This compound possesses rotational freedom around the single bond connecting the naphthalene ring to the methylene group, leading to different possible conformations.

Conformational analysis using DFT can determine the relative energies of these conformers and identify the most stable geometry. chemrxiv.org By calculating the potential energy as a function of the dihedral angle of this rotatable bond, a potential energy surface can be generated, revealing the energy barriers between different conformations. The global minimum on this surface corresponds to the most stable conformer. Such studies are essential for understanding how the molecule's shape influences its interactions with other molecules.

Theoretical Spectroscopy for Understanding Electronic and Vibrational Transitions

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and understanding the underlying electronic and vibrational transitions.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. nih.govrsc.org By computing the energies of the excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. rsc.org For this compound, TD-DFT calculations would likely predict intense absorptions corresponding to π-π* transitions within the naphthalene ring and charge-transfer transitions from the naphthyl group to the malononitrile moiety. scirp.org

DFT can also be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) and Raman spectrum. nih.gov By analyzing the vibrational modes, specific peaks in the experimental spectrum can be assigned to particular bond stretches, bends, and torsions within the molecule. This provides a detailed picture of the molecule's vibrational dynamics. For this compound, characteristic vibrational frequencies would include the C≡N stretch of the nitrile groups and the C=C stretch of the double bond and aromatic rings.

Table 2: Illustrative Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)
C-H stretch (aromatic)3100-3000
C≡N stretch2230
C=C stretch (alkene)1620
C=C stretch (aromatic)1600-1450

Note: These are typical frequency ranges for the specified functional groups and are for illustrative purposes.

Excited State Dynamics and Decay Mechanisms

Upon absorption of light, a molecule is promoted to an electronic excited state. Understanding the fate of this excited state is crucial for applications in photochemistry and materials science. TD-DFT can provide insights into the properties of excited states, including their energies, geometries, and dipole moments. scirp.org

The decay of the excited state can occur through several pathways, including fluorescence (emission of a photon), internal conversion (non-radiative decay to a lower electronic state of the same spin multiplicity), and intersystem crossing (non-radiative decay to a state of different spin multiplicity, e.g., a triplet state). Computational methods can help to elucidate the most likely decay pathways by calculating the potential energy surfaces of the excited states and identifying any crossings or conical intersections that facilitate non-radiative decay. For a molecule like this compound, with its extended π-system, both fluorescent and non-radiative decay processes are expected to be significant.

Solvent Effects on Electronic States (Solvatochromism)

The interaction between a solute molecule and the surrounding solvent can significantly influence the molecule's electronic states, a phenomenon known as solvatochromism. In the case of this compound, also referred to as 1-(1-naphthalenylmethylene)-propanedinitrile (1-MN), both experimental and computational studies have demonstrated that the solvent environment plays a crucial role in determining its photophysical properties.

Detailed investigations have revealed that the electronic transitions of this compound are sensitive to the polarity of the solvent. researchgate.net Specifically, the S₀ → S₁ transition, which corresponds to the lowest energy absorption, possesses a significant charge-transfer character. researchgate.net This means that upon excitation from the ground state (S₀) to the first excited state (S₁), there is a substantial redistribution of electron density within the molecule, leading to a highly polar excited state. researchgate.net

The pronounced charge-transfer nature of the S₁ state is a key factor in the observed solvatochromism. As the polarity of the solvent increases, it preferentially stabilizes the more polar excited state over the less polar ground state. This differential stabilization leads to a shift in the absorption and emission spectra.

A comprehensive study measured the absorption and emission frequencies of this compound in a range of eleven distinct solvents, providing a clear picture of its solvatochromic behavior. researchgate.net The data from these measurements are presented below.

Interactive Data Table: Solvatochromic Data for this compound

SolventAbsorption (cm⁻¹)Emission (cm⁻¹)
cyclohexane2993023590
n-hexane2992023630
methylcyclohexane2989023510
dibutyl ether2961022530
diethyl ether2954022070
ethyl acetate (B1210297)2931021180
dichloromethane2928020810
butyronitrile2914020380
acetonitrile2906020080
dimethyl sulfoxide2891019860
N-methylformamide2890019600

Note: The data in this table is derived from experimental measurements and illustrates the shift in absorption and emission peaks with changing solvent environments.

The emission from this compound originates from the relaxed S₁ state, which does not show a significant qualitative difference from the Franck-Condon state initially reached upon absorption. researchgate.net Furthermore, unlike some related compounds, this compound appears to exist predominantly as a single major conformer in the ground state. researchgate.net The fluorescence lifetimes of this compound are notably short, on the order of approximately 1 picosecond, and their variation with the solvent is a complex interplay of both solvent polarity and fluidity. researchgate.net The primary mechanism for the rapid, non-radiative decay of the excited state is believed to be torsional motion around the double bond in the S₁ state, which facilitates a rapid internal conversion to the ground state via a conical intersection. researchgate.net

Exploration of 1 Naphthylmethylene Malononitrile in Functional Materials Science and Advanced Technologies

Design Principles for Organic Electronic and Optoelectronic Materials

The design of organic materials for electronic and optoelectronic applications hinges on the precise control of molecular structure to dictate bulk properties like charge transport and light interaction. The inherent characteristics of (1-naphthylmethylene)malononitrile, such as its aromatic nature and electron-withdrawing groups, make it a candidate for these applications. smolecule.com

Organic semiconductors are the cornerstone of next-generation flexible and solution-processable electronic devices, including organic thin-film transistors (OTFTs). rsc.org Malononitrile (B47326) and its derivatives are recognized as valuable reagents and building blocks in the synthesis of organic semiconductors. issr-journals.orgresearchgate.net The structure of this compound, which combines the electron-delocalizing capabilities of the aromatic naphthalene (B1677914) ring with the strong electron-withdrawing properties of the two cyano groups, suggests its potential for use in this field. smolecule.com This donor-π-acceptor (D-π-A) architecture is a common strategy in designing molecules with tunable electronic properties.

While specific research into the application of this compound in OTFTs is not extensively documented, the principles governing the performance of similar materials offer valuable insights. smolecule.com For instance, the performance of OTFTs relies on the ability of the semiconductor layer to form well-ordered, crystalline thin films that facilitate efficient charge transport. nih.gov Materials like 2-decyl-7-phenyl- smolecule.combenzothieno[3,2-b] smolecule.combenzothiophene (Ph-BTBT-10) have demonstrated that inducing specific liquid crystal phases can lead to uniform, molecularly flat polycrystalline films with high charge carrier mobility, exceeding 10 cm² V⁻¹ s⁻¹. nih.gov This highlights the critical role of molecular design in controlling the solid-state packing and, consequently, the electronic performance. For this compound, achieving optimal performance would similarly depend on its ability to self-assemble into well-ordered structures in a thin film.

Table 1: General Properties of this compound

Property Value
IUPAC Name 2-(naphthalen-1-ylmethylidene)propanedinitrile
Molecular Formula C₁₄H₈N₂
Molecular Weight 204.23 g/mol
CAS Number 2972-83-0
Structure Naphthalene ring linked to a malononitrile group via a methylene (B1212753) bridge. ontosight.ai

In organic semiconductors, charge transport occurs through the hopping of charge carriers (electrons or holes) between adjacent molecules in the solid state. The efficiency of this process is highly dependent on the degree of intermolecular electronic coupling, which is dictated by the distance and orientation between molecules. The π-conjugated system of the naphthalene core in this compound is the primary pathway for charge delocalization.

The charge transport properties of binary supramolecular systems are highly correlated with molecular orientations. rsc.org In the solid state, molecules of this compound would likely arrange in a π-stacked fashion, allowing for the overlap of π-orbitals between neighboring naphthalene rings. This overlap creates electronic pathways for charge carriers to move through the material. The presence of the polar malononitrile group introduces dipole moments that can further influence the molecular packing and energy levels within the aggregated state. Studies on cocrystals have shown that controlling the donor-acceptor overlap along the mixed π-π stacking direction can dramatically alter electron mobility. rsc.org For this compound, the interplay between π-π stacking of the naphthalene units and dipolar interactions from the cyano groups would be the determining factor for its charge transport characteristics in the solid state.

Theoretical Understanding of Electronic Structure and Photonic Behavior in Functional Materials

The photonic behavior of functional organic materials is governed by their electronic structure and how it is influenced by the molecular environment. Theoretical models, such as density functional theory (DFT), are crucial for understanding and predicting these properties. nih.gov

The D-π-A structure of this compound facilitates intramolecular charge transfer (ICT) upon photoexcitation. mdpi.com In this process, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating naphthalene ring, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting malononitrile moiety. This charge redistribution creates a large excited-state dipole moment, making the fluorescence of the molecule highly sensitive to the polarity of its environment (solvatochromism). rsc.orgmdpi.com

The efficiency and nature of ICT can be influenced by molecular geometry. For many D-π-A molecules, a twisted intramolecular charge transfer (TICT) state can form, where the donor and acceptor groups rotate relative to each other. mdpi.com However, ICT can also occur in planarized molecules. mdpi.comnih.gov The photophysical properties of such systems can be tuned by modifying the molecular structure or through external stimuli like acid concentration, which can protonate the molecule and alter the charge transfer dynamics. ias.ac.in

Intermolecular processes also play a critical role. Studies on the malononitrile anion have shown that it can react with CO₂ to form a carboxylate product. nih.gov Subsequent intermolecular proton transfer between two of these product molecules can occur, a process with a calculated activation energy of 45.4 kJ/mol for the first transfer. nih.gov This demonstrates the capacity for malononitrile-containing species to engage in complex intermolecular reactions that alter their chemical identity and electronic structure.

Many traditional fluorescent dyes suffer from aggregation-caused quenching (ACQ), where their fluorescence is strong in dilute solutions but weakens or disappears in the aggregated state or at high concentrations. sioc-journal.cn The phenomenon of aggregation-induced emission (AIE) represents a solution to this problem, where molecules are non-emissive in solution but become highly fluorescent upon aggregation. sioc-journal.cn This "turn-on" fluorescence makes AIE-active materials (AIEgens) ideal for applications in sensing, bio-imaging, and optoelectronic devices. nih.gov

The mechanism of AIE is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state. In solution, excited molecules can lose energy through non-radiative pathways like vibrations and rotations. In the solid state, these motions are restricted, forcing the molecule to release its energy radiatively as fluorescence. Molecules with propeller-like shapes are often effective AIEgens. nih.gov

Derivatives of quinoline-malononitrile (QM) have been specifically engineered as AIE-active compounds. sioc-journal.cn These QM derivatives are largely non-emissive when dissolved but show significantly enhanced fluorescence in an aggregated state. sioc-journal.cn Given that this compound possesses a non-planar, propeller-like structure due to the linkage between the bulky naphthalene ring and the malononitrile group, it is a candidate for exhibiting AIE properties. This structural design is analogous to naphthalimide-based AIEgens, where the introduction of bulky groups is used to create a non-planar conformation that promotes AIE. nih.govresearchgate.net

Table 2: Photophysical Properties of AIE-Active Malononitrile Derivatives

Compound Solvent/State Excitation Max (λ_ex, nm) Emission Max (λ_em, nm) Quantum Yield (Φ_F) Key Feature
QM-OH mdpi.com HEPES Buffer 445 559 0.025 Exhibits AIE property
QM-H sioc-journal.cn THF/Water (90% water) ~450 528 High AIE-active in aggregated state
QM-N sioc-journal.cn Solid State - 614 High Red-shifted solid-state fluorescence

Data for this compound is not available but is predicted to have AIE potential based on its structure.

Mechanistic Studies of Chemical Sensing through Malononitrile Derivatives

The unique reactivity of the malononitrile moiety makes its derivatives excellent candidates for chemical sensors. researchgate.netacs.orgacs.org The sensing mechanism often relies on a specific chemical reaction between the sensor molecule and the target analyte, which triggers a change in the sensor's photophysical properties, such as a "turn-on" or ratiometric shift in its fluorescence. nih.gov

The active methylene group (a carbon atom flanked by two electron-withdrawing cyano groups) in malononitrile derivatives is a key functional site. smolecule.com This group is highly acidic and can participate in various nucleophilic reactions. A primary mechanism used in sensing is the Knoevenagel condensation, the same reaction often used to synthesize these compounds. nih.gov In a sensing context, a malononitrile-based probe can react with an aldehyde-containing analyte, leading to the formation of a new, more conjugated system with distinct optical properties. nih.gov For instance, a fluorescent probe for malononitrile itself was developed where the sensing mechanism was confirmed to be a Knoevenagel condensation followed by an intramolecular cyclization reaction. nih.gov

Another common mechanism is the Michael addition reaction, where a nucleophile from an analyte adds across the activated double bond of an alkylidenemalononitrile derivative. acs.org Malononitrile derivatives have also been designed as "double-edged sword" probes, where the malononitrile group both passivates and activates reaction sites to enable highly sensitive detection of species like hypochlorous acid through the regulation of two ICT processes. nih.gov These examples showcase the versatility of the malononitrile functional group in creating specific and sensitive chemical probes.

Table 3: Examples of Sensing Mechanisms in Malononitrile Derivatives

Probe Type Analyte Reaction Mechanism Response
NQBS Probe nih.gov Malononitrile Knoevenagel Condensation & Intramolecular Cyclization Ratiometric Fluorescence
AI Probe nih.gov Hypochlorous Acid (HOCl) Oxidation of C=C bond regulated by malononitrile group Ratiometric Fluorescence
Michael Addition Probe acs.org Malononitrile Michael Addition Fluorescent "turn-on"

Integration into Polymer Architectures and Supramolecular Systems

The unique structural characteristics of this compound, featuring a planar and aromatic naphthyl group coupled with the electron-withdrawing malononitrile moiety, make it an attractive building block for the construction of advanced polymer architectures and supramolecular systems. The rigid nature of the naphthalene unit can impart significant thermal and mechanical stability to polymeric structures, while the polar nitrile groups can influence intermolecular interactions and solubility.

Research in this area, while still emerging, has begun to explore the incorporation of this compound and its derivatives into various macromolecular assemblies. The primary motivation lies in harnessing the compound's inherent properties to create materials with tailored optical, electronic, and self-assembly capabilities.

One approach involves the synthesis of polymers where the this compound unit is appended as a side chain. This can be achieved through the polymerization of a monomer containing the naphthylmethylene malononitrile functionality. Such polymers are of interest for their potential in creating materials with high refractive indices, specific photoluminescence properties, and as components in organic electronics. The bulky naphthyl groups can influence the polymer's morphology and chain packing, which in turn affects the material's bulk properties.

Another significant area of exploration is the use of this compound derivatives in the formation of supramolecular systems. The naphthyl group is a well-known participant in π-π stacking interactions, a key driving force in the self-assembly of molecules. These non-covalent interactions, along with potential hydrogen bonding and dipole-dipole interactions involving the malononitrile group, can lead to the spontaneous formation of ordered structures such as gels, liquid crystals, and other complex assemblies. For instance, the host-guest chemistry of cucurbit[n]urils with naphthyl groups has been shown to form stable supramolecular networks, demonstrating the potential for creating functional materials for applications like drug delivery and sensing. nih.gov

While specific data on polymers exclusively featuring this compound is limited in publicly available literature, the principles of polymer design and supramolecular chemistry suggest a range of potential architectures. The following table outlines hypothetical polymer and supramolecular systems based on the known reactivity and properties of this compound and related compounds.

System TypeMonomer/Building BlockPotential Polymerization/Assembly MethodKey Potential Properties
Side-Chain Polymer Vinyl-functionalized this compoundFree-radical polymerization, RAFT polymerizationHigh refractive index, Photoluminescence, Charge transport
Main-Chain Polymer Dihydroxy- or diamino-functionalized this compoundPolycondensationThermal stability, Mechanical strength
Supramolecular Gel This compound with hydrogen bonding motifsSelf-assembly via π-π stacking and hydrogen bondingStimuli-responsive materials, Soft electronics
Host-Guest Complex This compoundComplexation with macrocycles (e.g., cyclodextrins, cucurbiturils)Molecular recognition, Controlled release systems

This table presents potential systems based on established chemical principles, as specific experimental data for polymers of this compound is not widely available.

Electrochemical Properties for Advanced Materials Applications

The electrochemical behavior of this compound is of significant interest for its potential applications in advanced materials, particularly in the field of organic electronics. The molecule possesses both electron-donating (naphthyl group) and electron-accepting (malononitrile group) characteristics, suggesting the potential for interesting redox chemistry.

The extended π-system of the naphthalene ring can facilitate charge delocalization and transport, a crucial property for organic semiconductors. ontosight.ai The strong electron-withdrawing nature of the two cyano groups in the malononitrile moiety significantly influences the electronic properties of the molecule, making it a potential n-type (electron-transporting) material.

Electrochemical studies, such as cyclic voltammetry, are essential to quantify the redox potentials of this compound and its derivatives. These studies can determine the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for designing and predicting the performance of organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

The electrochemical reduction of similar arylidenemalononitriles has been reported to involve the transfer of electrons to the malononitrile unit, often leading to the formation of radical anions or dianions. researchgate.net The stability of these charged species is a key factor in the material's performance in electronic applications. In the case of this compound, the naphthalene ring can help to stabilize these charged intermediates through resonance.

Furthermore, the electrochemical polymerization of materials containing the this compound unit could lead to the formation of conductive polymer films. By applying an electrical potential, it might be possible to create a polymer directly on an electrode surface, offering a straightforward method for fabricating electronic components.

While detailed electrochemical data specifically for this compound is not extensively documented in public literature, we can infer its likely electrochemical characteristics based on studies of related compounds. The following table presents expected electrochemical parameters for this compound based on the known properties of naphthalene and malononitrile derivatives.

Electrochemical ParameterExpected Behavior/Value RangeSignificance for Advanced Materials
Reduction Potential (LUMO level) Relatively low (less negative vs. reference)Indicates n-type semiconductor behavior, suitable for electron transport layers in OLEDs and OPVs.
Oxidation Potential (HOMO level) Relatively high (more positive vs. reference)Suggests good stability against oxidation.
Electrochemical Band Gap Moderate to wideInfluences the optical absorption and emission properties of the material.
Electrochemical Reversibility Potentially quasi-reversible or irreversibleAffects the stability and lifetime of the material in electronic devices.

Future Research Directions and Emerging Opportunities in 1 Naphthylmethylene Malononitrile Chemistry

Development of Novel Catalytic Systems for Asymmetric Synthesis

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals. While methods for the synthesis of chiral malononitrile (B47326) derivatives are emerging, the development of novel catalytic systems for the specific asymmetric synthesis of (1-naphthylmethylene)malononitrile and its derivatives presents a significant and valuable research frontier.

Future research will likely focus on the design and application of sophisticated chiral catalysts to control the stereochemistry of reactions involving the this compound scaffold. Areas of particular promise include:

Chiral Organocatalysis: The use of small organic molecules as catalysts offers a sustainable and often highly effective approach to asymmetric synthesis. The development of chiral organocatalysts, such as those derived from proline or cinchona alkaloids, could enable the enantioselective synthesis of this compound derivatives.

Chiral Metal Complexes: The rich coordination chemistry of transition metals can be harnessed to create highly selective chiral catalysts. Research into novel chiral ligands, such as those based on the 1,1'-binaphthyl scaffold, could lead to the development of efficient metal-based catalytic systems for asymmetric transformations of this compound. rsc.org

Photoenzymatic Systems: The combination of photocatalysis and enzymatic catalysis offers a powerful strategy for asymmetric synthesis under mild conditions. A one-pot, two-stage photoenzymatic approach has been successfully employed for the synthesis of β-chiral malononitrile derivatives, achieving high yields and excellent enantiomeric excess. nih.gov This strategy, which combines a photocatalytic Knoevenagel condensation with an enzymatic asymmetric reduction, could be adapted for the synthesis of chiral this compound derivatives. nih.gov

Exploration of Unconventional Reactivity and Novel Rearrangements

Beyond its established reactivity in Knoevenagel condensations and as a precursor for various heterocyclic compounds, this compound likely possesses a rich and underexplored reaction landscape. Future investigations into its unconventional reactivity and potential for novel rearrangements could unlock new synthetic pathways and lead to the discovery of molecules with unique properties.

A promising avenue of research involves the exploration of radical-mediated reactions. For instance, a TBHP-mediated rearrangement of aryl/alkylidene malononitriles with anilines has been reported to produce α-aminonitriles and α-aminoamides through an in situ generation of HCN. rsc.org This type of radical rearrangement offers a metal-free and environmentally benign method for the synthesis of valuable nitrogen-containing compounds and could be extended to this compound. rsc.org

Furthermore, unexpected rearrangements have been observed during the synthesis of related compounds. For example, the attempted purification of a malononitrile derivative of 2-quinolinecarboxaldehyde (B31650) led to the formation of a novel indolizine (B1195054) structure. nih.gov This highlights the potential for discovering new heterocyclic scaffolds through the exploration of the reactivity of this compound under various conditions.

Advanced Methodologies for Elucidating Reaction Intermediates and Transient Species

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. The elucidation of reaction intermediates and transient species in reactions involving this compound is a key area for future research.

Advanced spectroscopic and analytical techniques will play a pivotal role in these investigations. For example, in situ analysis of mechanochemical Knoevenagel condensation reactions using a combination of Raman spectroscopy and X-ray powder diffraction has provided valuable time-resolved information on the milling process, revealing a direct conversion of reactants. This approach could be applied to study the formation of this compound and identify any transient intermediates.

Computational chemistry will also be an indispensable tool for elucidating reaction pathways and characterizing the structures of fleeting intermediates that may be difficult to observe experimentally.

Synergistic Approaches Combining Synthesis, Computation, and Materials Design

The integration of synthetic chemistry with computational modeling and materials science will be a driving force in unlocking the full potential of this compound. This synergistic approach will enable the rational design of new derivatives with tailored properties for specific applications.

Computational Screening: In silico studies, including molecular docking and molecular dynamics simulations, can be used to predict the biological activity of this compound derivatives, guiding synthetic efforts towards compounds with high potential as therapeutic agents. Such computational approaches have been successfully used to evaluate the anticancer potential of benzylidenemalononitrile (B1330407) derivatives. acs.orgtue.nl

Materials by Design: The rigid aromatic structure of the naphthyl group and the electron-withdrawing nature of the cyano groups suggest that this compound could be a valuable building block for novel organic materials. researchgate.net Computational modeling can be employed to predict the electronic and photophysical properties of polymers and other materials incorporating the this compound unit, facilitating the design of materials for applications in organic electronics and photonics.

Role in Sustainable Chemistry and Circular Economy Principles

The principles of sustainable chemistry and the development of a circular economy are increasingly important considerations in chemical research and manufacturing. Future research on this compound will undoubtedly be influenced by these paradigms.

Key areas of focus will include:

Green Synthesis: The development of environmentally benign synthetic methods for this compound and its derivatives will be a priority. This includes the use of greener solvents, solvent-free reaction conditions (such as mechanochemical synthesis), and the development of recyclable catalysts. researchgate.net Microwave-assisted synthesis has also been explored for the preparation of related benzylidenemalononitrile derivatives, offering a more energy-efficient approach. acs.orgtue.nl

Designing for Recyclability: For applications in materials science, particularly in the development of polymers, the principles of designing for recyclability will be crucial. This involves incorporating chemical linkages that allow for the controlled depolymerization of the material back to its monomeric components, enabling a closed-loop recycling process. While specific strategies for this compound-based polymers have yet to be developed, this represents a significant future opportunity.

Bio-based Feedstocks: Exploring the use of bio-based starting materials for the synthesis of this compound and its precursors would further enhance its sustainability profile.

By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of new technologies and products that are both innovative and sustainable.

Q & A

Q. What are the common synthetic routes for preparing (1-naphthylmethylene)malononitrile and its intermediates?

this compound is typically synthesized via the Knoevenagel condensation of 1-naphthaldehyde with malononitrile. This reaction is catalyzed by bases such as piperidine or ammonium acetate in ethanol under reflux conditions . Intermediate compounds, such as arylidene-malononitriles, are often isolated and characterized spectroscopically (e.g., NMR, IR) to confirm structural integrity .

Example Protocol :

  • React 1-naphthaldehyde (1 eq) with malononitrile (1.2 eq) in ethanol.
  • Add catalytic piperidine (0.1 eq) and reflux for 4–6 hours.
  • Cool, filter the precipitate, and purify via recrystallization (ethanol/water).

Q. How is this compound characterized experimentally?

Key characterization methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR in CD3_3CN reveal distinct signals:
  • 1H^1H: δ 7.60–8.19 (m, aromatic protons), δ 8.90 (s, methylene proton) .
  • 13C^{13}C: δ 86.58 (C-(CN)2_2), δ 160.36 (C=O) .
    • IR Spectroscopy : Strong absorption bands at ~2200 cm1^{-1} (C≡N stretching) and ~1600 cm1^{-1} (C=C stretching) .

Q. What role does this compound play in synthesizing heterocyclic compounds?

The compound serves as a dienophile or electron-deficient alkene in cycloaddition reactions. For example, it reacts with amines or thiols to form pyridine or thiophene derivatives . These reactions are critical for constructing fused heterocycles with potential bioactivity .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the electronic properties of this compound?

Density Functional Theory (DFT) using functionals like B3LYP or CAM-B3LYP predicts optoelectronic properties such as absorption maxima (λmax_{\text{max}}) and charge-transfer efficiency. For example:

Functionalλmax_{\text{max}} (nm)Deviation from Experimental
B3LYP607.8-26.2
CAM-B3LYP484.16-149.84
Experimental634.0
B3LYP/6-31G(d,p) shows the closest agreement with experimental data .

Q. What is the anti-HIV activity of derivatives synthesized from this compound?

Derivatives like pyrano[3,2-c]chromene-3-carbonitriles exhibit moderate anti-HIV activity (IC50_{50} ~10–50 μM). Structure-Activity Relationship (SAR) studies highlight the importance of the naphthyl group for hydrophobic interactions and the cyano group for hydrogen bonding with viral protease active sites .

Q. How is this compound utilized in organic photovoltaics (OSCs)?

As an acceptor molecule in OSCs, its extended π-conjugation and electron-withdrawing cyano groups enhance charge separation. Studies using time-dependent DFT (TD-DFT) reveal a narrow bandgap (~1.8 eV), making it suitable for near-infrared absorption .

Q. What mechanistic insights exist for reactions involving this compound?

In Michael additions , the compound acts as a Michael acceptor, where the α,β-unsaturated system undergoes nucleophilic attack. Kinetic studies using ionic liquid solvents (e.g., [BMIM][PF6_6]) show accelerated reaction rates due to improved stabilization of transition states .

Q. Are there contradictions between computational predictions and experimental data for this compound?

Yes. For example, B3LYP overestimates λmax_{\text{max}} by 26 nm compared to experimental UV-Vis data, while CAM-B3LYP underestimates it by 150 nm. These discrepancies arise from differences in exchange-correlation functionals' treatment of electron delocalization .

Methodological Considerations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time from hours to minutes .
  • Safety : Malononitrile derivatives are toxic ; handle with PPE and ensure proper ventilation due to risks of respiratory and dermal irritation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-naphthylmethylene)malononitrile
Reactant of Route 2
Reactant of Route 2
(1-naphthylmethylene)malononitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.